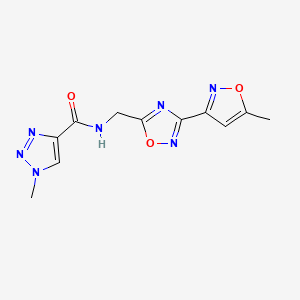

1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N7O3/c1-6-3-7(15-20-6)10-13-9(21-16-10)4-12-11(19)8-5-18(2)17-14-8/h3,5H,4H2,1-2H3,(H,12,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBPDADIUXQLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

Construction of the triazole ring:

Coupling of the rings: The final step involves the coupling of the different heterocyclic rings through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives, including the compound . Triazoles are known for their ability to inhibit fungal growth by targeting the biosynthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that modifications to the triazole structure can enhance antifungal efficacy against pathogens such as Aspergillus niger and Fusarium oxysporum .

Case Study:

In a study examining the combination of tacrolimus and various triazole derivatives, including 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, it was found that these combinations exhibited synergistic effects in inhibiting fungal growth at lower concentrations than traditional antifungals .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide were evaluated for their ability to induce apoptosis in cancer cells .

Data Table: Cytotoxicity of Related Compounds

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 9.81 ± 0.53 | MCF7 |

| Compound B | 0.73 ± 0.04 | MCF10a |

| Compound C | 24.69 ± 1.33 | MCF7 |

The data indicates that modifications to the triazole ring can significantly affect cytotoxicity profiles .

Fungicides

The structural characteristics of 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide position it well as a candidate for development as a fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases.

Research Findings:

In vitro studies demonstrated that this compound effectively inhibited the growth of several plant pathogens at concentrations comparable to established fungicides. The potential for reduced toxicity to non-target organisms makes it an attractive option for sustainable agriculture .

Mechanism of Action

The mechanism of action of 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

A detailed comparison with structurally related compounds highlights key differences in core scaffolds, substituents, and physicochemical properties.

Structural and Functional Group Analysis

Key Analog Compounds :

Pyrazole-4-carboxamides (): Compounds 3a–3p feature pyrazole cores with chloro, aryl, and cyano substituents. Unlike the target compound’s triazole-oxadiazole-isoxazole system, these analogs prioritize pyrazole-carboxamide backbones with halogenated aryl groups. Their higher molecular weights (e.g., 402.83 g/mol for 3a) and elevated melting points (133–183°C) reflect bulky aromatic substituents .

Xanthenone-isoxazole derivatives (): Compounds 11i–11m incorporate 5-amino-3-methylisoxazole fused to xanthenone scaffolds. While sharing the isoxazole moiety with the target compound, their rigid, fused-ring systems contrast with the target’s flexible triazole-oxadiazole linkage. Their melting points (210–241°C) suggest high crystallinity due to planar xanthenone cores .

Triazolo[4,3-a]pyridine-oxadiazole (): This compound combines a triazolo-pyridine core with oxadiazole and indazole groups.

Pyrazole-triazole carboxamides () : The compound 1005664-84-5 features a pyrazole-carboxamide linked to a 1,2,4-triazole via a benzyl group. Its simpler structure (MW 296.33 g/mol) lacks the oxadiazole and isoxazole diversity of the target .

Physicochemical Properties

*Calculated based on structural analysis.

Observations :

- Molecular Weight : The target compound (340.28 g/mol) is intermediate in size compared to bulky pyrazole derivatives (402.83 g/mol) and smaller pyrazole-triazole analogs (296.33 g/mol).

- Melting Points: Aryl-substituted pyrazoles () exhibit higher melting points due to π-π stacking, while fused xanthenones () show even higher values. The target’s melting point is likely influenced by its heterocyclic flexibility.

Comparison with Analog Syntheses

- : Pyrazole-carboxamides are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% .

- : Isoxazole-xanthenones are prepared via multicomponent reactions, leveraging carbonyl compounds and amines .

- : Pyrazole-triazole carboxamides use straightforward amide coupling, reflecting simpler architectures .

Spectral Data and Characterization

Biological Activity

1-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

The compound's molecular formula is with a molecular weight of approximately 323.31 g/mol. It is characterized by a complex structure that includes a triazole ring and oxadiazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. The following sections detail these findings.

Antimicrobial Activity

The antimicrobial potential of compounds containing oxadiazole and isoxazole rings has been extensively studied. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and DNA replication. The presence of the oxadiazole ring enhances lipophilicity, facilitating better cell membrane penetration .

-

Case Studies :

- In a study involving various synthesized oxadiazole derivatives, compounds demonstrated notable activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The derivatives showed IC50 values ranging from 10 µM to 25 µM against these strains .

- Another study highlighted the effectiveness of a related compound in inhibiting fungal strains like Aspergillus niger, with minimum inhibitory concentrations (MICs) reported at 15 µg/mL .

Anticancer Activity

The anticancer properties of this compound are particularly promising:

- Mechanism of Action : Similar compounds have been reported to act as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By inhibiting TS, these compounds can effectively reduce cancer cell proliferation .

-

Case Studies :

- A series of 1,3,4-oxadiazole derivatives were tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 10.1 µM against the liver carcinoma cell line HUH7, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Another study found that modifications to the triazole structure significantly enhanced cytotoxicity against breast cancer cells (MCF7), with some derivatives showing IC50 values below 20 µM .

Comparative Biological Activity Table

| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Oxadiazole Derivative | Bacillus cereus | 10 µM |

| Antifungal | Isoxazole Compound | Aspergillus niger | 15 µg/mL |

| Anticancer | Triazole Derivative | HUH7 (Liver Carcinoma) | 10.1 µM |

| Anticancer | Modified Oxadiazole | MCF7 (Breast Cancer) | <20 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, and what key reagents/conditions are required?

- Methodological Answer : A common approach involves coupling heterocyclic intermediates under mild, room-temperature conditions. For example, a thiol-containing oxadiazole intermediate can be alkylated using K₂CO₃ as a base in DMF, followed by triazole-carboxamide functionalization . Critical reagents include halogenated alkylating agents (e.g., RCH₂Cl) and polar aprotic solvents. Yield optimization often requires stoichiometric control (e.g., 1.1 mmol alkylating agent per 1 mmol oxadiazole-thiol) and inert atmospheres to prevent side reactions .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and substituent positions. For instance, the methyl group on the triazole ring typically appears as a singlet near δ 3.8–4.0 ppm in ¹H-NMR. High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous bond-length and angle data, particularly for distinguishing oxadiazole vs. isoxazole connectivity .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity assays). Cytotoxicity screening in cell lines (e.g., HepG2 or MCF-7) via MTT assays at concentrations ≤10 μM provides initial toxicity profiles. Dose-response curves (IC₅₀ calculations) should be performed in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters. For example, varying solvent polarity (DMF vs. acetonitrile), temperature (25–60°C), and catalyst loadings (e.g., Pd/C for coupling steps) can be systematically tested. Ultrasound-assisted synthesis (20–40 kHz) enhances reaction rates and reduces side products by improving mass transfer, as demonstrated in analogous thiadiazole syntheses . Reaction monitoring via TLC or HPLC ensures timely termination to prevent degradation .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurities (>95% purity required for reliable data) or assay conditions (e.g., serum concentration in cell culture). Validate purity via HPLC with dual-wavelength detection (e.g., 254 nm and 280 nm). Replicate conflicting assays under standardized conditions, controlling for variables like cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%). Compare results with structurally similar analogs (e.g., triazole-thiadiazole hybrids) to identify SAR trends .

Q. What advanced techniques characterize its interaction with biological targets?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, k𝒹) to immobilized proteins. For intracellular targets, use Cellular Thermal Shift Assays (CETSA) to confirm target engagement in live cells. Molecular docking (AutoDock Vina) predicts binding poses, but validate with mutagenesis studies (e.g., alanine scanning of predicted binding-site residues) . Cryo-EM may elucidate complex structures if the compound induces conformational changes in large targets.

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to identify electrophilic centers prone to metabolic degradation (e.g., oxadiazole ring). Introduce electron-withdrawing groups (e.g., -CF₃) at meta positions to stabilize the scaffold. Molecular dynamics simulations (AMBER or GROMACS) predict solubility and membrane permeability, guiding substituent selection (e.g., logP optimization via methyl/ethoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.